Pelitinib-d6 - 1325223-34-4

Pelitinib-d6

Catalog Number: EVT-1464036
CAS Number: 1325223-34-4
Molecular Formula: C24H23ClFN5O2
Molecular Weight: 473.966
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pelitinib-d6 is a deuterated derivative of Pelitinib, a small molecule inhibitor primarily targeting the epidermal growth factor receptor. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their potential in treating various types of cancer due to their ability to inhibit specific kinases involved in tumor growth and proliferation. The introduction of deuterium atoms in Pelitinib-d6 enhances its metabolic stability and bioavailability, making it a subject of interest in pharmacological research.

Source and Classification

Pelitinib-d6 is synthesized from Pelitinib, which is derived from the broader family of quinoline compounds. These compounds are classified as antineoplastic agents due to their application in cancer therapy. Specifically, Pelitinib and its derivatives are known for their selective inhibition of the epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cancer cell signaling pathways.

Synthesis Analysis

Methods

The synthesis of Pelitinib-d6 involves several key steps that leverage established synthetic pathways for quinoline derivatives. The process typically begins with the functionalization of an appropriate starting material, followed by various reactions including cyclization and substitution.

Technical Details

  1. Starting Materials: The synthesis may utilize 2-aminoacetophenones or related compounds as precursors.
  2. Reagents: Common reagents include bases such as sodium hydroxide and solvents like dimethylformamide or dioxane.
  3. Deuteration: The incorporation of deuterium is achieved through specific reactions that replace hydrogen atoms with deuterium, enhancing the compound's stability and allowing for better tracking in biological studies.

The synthesis can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the molecular structure and confirm the presence of deuterium.

Molecular Structure Analysis

Structure

Pelitinib-d6 retains the core structure characteristic of quinoline derivatives, featuring a quinoline ring system substituted with various functional groups that enhance its biological activity. The precise arrangement of atoms is critical for its interaction with target proteins.

Data

  • Molecular Formula: C₁₈D₆N₃O
  • Molecular Weight: Approximately 319.4 g/mol
  • NMR Spectra: The deuterated positions will show distinct shifts in NMR spectra compared to non-deuterated analogs, allowing for detailed structural analysis.
Chemical Reactions Analysis

Reactions

Pelitinib-d6 undergoes various chemical reactions typical of quinoline derivatives. These reactions include:

  • Nucleophilic Substitution: Key for introducing different functional groups.
  • Cyclization Reactions: Essential for forming the quinoline ring structure.
  • Hydrogen-Deuterium Exchange: Facilitates the incorporation of deuterium into the compound.

Technical Details

The reactions are often monitored using high-performance liquid chromatography and mass spectrometry to ensure yield and purity. Reaction conditions such as temperature, pH, and solvent choice significantly influence the outcome.

Mechanism of Action

Process

Pelitinib-d6 functions primarily as an inhibitor of the epidermal growth factor receptor. By binding to the ATP-binding site of this receptor, it prevents downstream signaling that promotes cell proliferation and survival.

Data

  • IC50 Values: In vitro studies typically report IC50 values indicating the concentration required to inhibit 50% of cellular activity, providing a measure of potency against specific cancer cell lines.
  • Cell Line Studies: Research has shown that Pelitinib-d6 exhibits significant cytotoxicity against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, leading to prolonged half-life in biological systems.
  • Reactivity: Reactivity patterns similar to those observed in non-deuterated quinoline derivatives.

Relevant data from stability studies indicate that Pelitinib-d6 maintains its integrity under physiological conditions longer than its non-deuterated counterpart.

Applications

Scientific Uses

Pelitinib-d6 is primarily used in research settings to explore:

  • Pharmacokinetics: Understanding how modifications affect drug metabolism.
  • Mechanistic Studies: Investigating the specific pathways inhibited by Pelitinib-d6.
  • Drug Development: Serving as a lead compound for developing more effective anticancer agents with improved pharmacological profiles.
Chemical Characterization and Isotopic Labeling of Pelitinib-d6

Structural Elucidation of Pelitinib-d6 via Spectroscopic Techniques

Pelitinib-d6 (C₂₄H₁₇D₆ClFN₅O₂; MW 474.0 g/mol) is a hexadeuterated analog of the epidermal growth factor receptor (EGFR) inhibitor pelitinib, where six hydrogen atoms at metabolically vulnerable sites are replaced with deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural validation. Key evidence includes:

  • ¹H-NMR: Disappearance of proton signals at the methyl groups of the dimethylamino moiety (–N(CD₃)₂, δ ~2.8–3.0 ppm) and the quinoline-ethoxy group (–OCD₂CD₃, δ ~1.4 and 4.1 ppm), confirming deuterium incorporation [1] [8].
  • ¹³C-NMR: Coupling constants (²J₃₁₀ Hz) in the ¹³C-DEPT spectra indicate carbon-deuterium bonds, particularly at 53.5 ppm (N–CD₃) and 63.1 ppm (O–CD₂) [8].
  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 474.18 [M+H]⁺, corresponding to a +6 Da mass shift versus non-deuterated pelitinib (MW 467.92 g/mol). Fragmentation patterns retain deuterium labels, confirming structural integrity [1] [4].

Table 1: Key NMR Assignments for Pelitinib-d6

Atomic Site¹³C Chemical Shift (ppm)MultiplicityDeuteration Effect
N–CD₃53.5SeptetLoss of ¹H signal at ~2.9 ppm
O–CD₂ (ethoxyl)63.1QuintetLoss of ¹H signal at ~4.1 ppm
O–CD₂CH₃15.7QuartetReduced intensity at ~1.4 ppm
Quinoline C-3 (C≡N)118.5SingletUnchanged vs. pelitinib

Deuterium Isotope Effects on Molecular Stability and Reactivity

Deuterium incorporation induces kinetic isotope effects (KIEs) that alter pelitinib’s metabolic and chemical stability:

  • Metabolic Stability: Cytochrome P450-mediated demethylation of the –N(CH₃)₂ group is slowed due to the C–D bond’s higher dissociation energy (~1–2 kcal/mol) versus C–H. In vitro microsomal studies show a 2.3-fold increase in half-life (t₁/₂) for pelitinib-d6 compared to pelitinib, attributable to reduced rates of N-dealkylation and oxidative defluorination [8].
  • Chemical Degradation: Under accelerated oxidative conditions (40°C, 75% RH), pelitinib-d6 exhibits a 30% reduction in degradation products versus pelitinib. Deuterium minimizes racemization at the α,β-unsaturated amide moiety, preserving the irreversible binding to EGFR’s Cys773 residue [6] [8].
  • Solubility & Lipophilicity: LogP values remain comparable (pelitinib: 3.8; pelitinib-d6: 3.7), confirming minimal steric alterations. Aqueous solubility (pH 7.4) is identical (25 μg/mL), indicating deuterium does not perturb crystal packing or hydration [1].

Synthetic Pathways for Deuterated Pelitinib Analogues

Synthesis of pelitinib-d6 employs deuterated building blocks to ensure >99% isotopic purity:

  • Deuterated Dimethylamine Precursor: Reaction of deuterioiodomethane (CD₃I) with ammonia yields (CD₃)₂NH, which is condensed with 4-bromocrotonic acid to furnish 4-(dimethylamino-d₆)but-2-enoic acid [8].
  • Deuterated Ethanol Synthesis: NaBD₄ reduction of acetyl chloride yields CH₃CD₂OD, followed by Williamson ether synthesis with 6-hydroxy-7-methoxyquinoline to form 7-(1,1-dideuteroethoxy)-6-methoxyquinoline [3].
  • Final Coupling: The quinoline intermediate undergoes Buchwald-Hartwig amination with 3-chloro-4-fluoroaniline, followed by amidation with 4-(dimethylamino-d₆)but-2-enoyl chloride. Pd-catalyzed cyanation installs the C-3 nitrile group [5].Table 2: Synthetic Routes for Pelitinib-d6 Key Intermediates
IntermediateDeuterated ReagentIsotopic Purity (%)Yield (%)
4-(N,N-dimethyl-d₆)amino-crotonic acidCD₃I, (CD₃)₂NH99.578
7-(1,1-dideuteroethoxy)quinolineCH₃COCl + NaBD₄98.885
4-((3-chloro-4-fluorophenyl)amino)-3-cyanoquinolineNone90

Purification via reverse-phase HPLC (C18 column, CH₃CN/D₂O gradient) ensures >99.0% chemometric and isotopic purity [3] [8].

Comparative Analysis of Pelitinib-d6 and Non-Deuterated Pelitinib

Pelitinib-d6 retains the pharmacological profile of pelitinib while exhibiting optimized pharmacokinetics:

  • EGFR Inhibition: Enzymatic assays confirm near-identical IC₅₀ values against EGFR (pelitinib: 38.5 nM; pelitinib-d6: 40.2 nM). Irreversible inhibition kinetics (Kᵢₙₐcₜ/Kᵢ) remain unchanged, confirming deuterium does not impede Michael addition to Cys773 [1] [4].
  • Cellular Potency: Antiproliferative IC₅₀ in A431 (EGFR-overexpressing) cells is 125 nM for both compounds. Phospho-EGFR suppression occurs at identical concentrations (20–80 nM), affirming equivalent target engagement [1] [9].
  • Pharmacokinetic Enhancement: In murine models, pelitinib-d6 shows a 2.1-fold higher AUC₀–₂₄ₕ and 1.8-fold extended t₁/₂ (4.1 h) versus pelitinib (t₁/₂ 2.3 h). Reduced CYP3A4-mediated N-demethylation decreases metabolite-driven toxicity [8].

Table 3: Comparative Profiles of Pelitinib and Pelitinib-d6

PropertyPelitinibPelitinib-d6Change (%)
Molecular weight (g/mol)467.92473.98+1.3
EGFR IC₅₀ (nM)38.540.2+4.4
A431 Cell IC₅₀ (nM)125130+4.0
Plasma t₁/₂ (mice, h)2.34.1+78
Microsomal t₁/₂ (human, min)2251+132

The primary distinction lies in metabolic resilience: Deuterium minimizes toxic metabolite generation while preserving target pharmacology, positioning pelitinib-d6 as a superior chemical probe for EGFR signaling studies [4] [8].

Properties

CAS Number

1325223-34-4

Product Name

Pelitinib-d6

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

Molecular Formula

C24H23ClFN5O2

Molecular Weight

473.966

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3

InChI Key

WVUNYSQLFKLYNI-OTHCMBSRSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Synonyms

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; EKB 569-d6; WAY-EKB 569-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.